molecular formula C5H7N3 B1322590 Pyridazin-3-ylmethanamine CAS No. 93319-65-4

Pyridazin-3-ylmethanamine

Cat. No. B1322590
CAS RN: 93319-65-4
M. Wt: 109.13 g/mol
InChI Key: BCPGZEVUJXKIHK-UHFFFAOYSA-N
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Description

Pyridazin-3-ylmethanamine is a derivative of pyridazine, which is a six-membered aromatic ring containing two adjacent nitrogen atoms. The chemistry of pyridazine and its derivatives has not been as extensively explored as other N-heterocycles in organic synthesis and research fields. However, recent studies have shown progress in understanding and utilizing these compounds, particularly in the context of functional group transformations .

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 4-[4-(3-pyridinyl)-1H-imidazol-1-yl]-1-butanamine, involves a multi-step process. Starting from 4(5)-(3-pyridyl) imidazole, the compound is deprotonated in a solution of NaOH, followed by alkylation, and finally hydrazinolysis. This method has been shown to yield the final product with an overall yield of 70% and a high purity of 97%. The synthesis process has been optimized to overcome the disadvantages of harsh and dangerous reaction conditions. Factors such as the concentration of NaOH, reaction temperature, and solvent choice have been discussed for their influence on the yield of the product .

Molecular Structure Analysis

The molecular structure of pyridazin-3-ylmethanamine derivatives is characterized by the presence of a pyridazine ring, which is a distinctive feature that differentiates it from other aromatic N-heterocycles. The pyridazine ring's two adjacent nitrogen atoms play a crucial role in the compound's reactivity and interaction with other molecules. The structure of the synthesized compounds, such as the one mentioned in the first paper, includes additional functional groups attached to the pyridazine core, which can significantly alter the compound's properties and reactivity .

Chemical Reactions Analysis

Pyridazin-3-ylmethanamine and its derivatives have shown utility as efficient and recyclable functional group carriers for various important organic reactions. The recent progress in the chemistry of pyridazinones, a related class of compounds, has highlighted their potential in functional group transformations. These transformations are crucial for the synthesis of complex organic molecules and have applications in pharmaceuticals, agrochemicals, and materials science. The ability to carry and transfer functional groups efficiently opens up new pathways for chemical synthesis and modification of organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazin-3-ylmethanamine derivatives are influenced by the pyridazine core and the attached functional groups. The high purity of the synthesized compounds, as well as their stability under optimized reaction conditions, suggests that these derivatives have distinct physical properties that can be leveraged in various applications. The chemical properties, such as reactivity and the ability to participate in functional group transformations, are central to their utility in organic synthesis. The specific physical and chemical properties of these compounds would be determined by detailed experimental characterization, which is not provided in the abstracts .

Scientific Research Applications

1. Potential Use in Cognitive Disorders

Pyridazin-3-one derivatives, specifically CEP-26401 or irdabisant, have shown promise for treating attentional and cognitive disorders. This compound has demonstrated high affinity for human and rat H3 histamine receptors, with significant selectivity over other histamine receptor subtypes. Its properties suggest potential application in central nervous system (CNS) drug development due to its water solubility, permeability, lipophilicity, and minimal metabolism in liver microsomes (Hudkins et al., 2011).

2. Inhibitory Effect on Metal Corrosion

A study involving pyridazine derivatives, including pyridazin-3-yl compounds, revealed their efficacy as inhibitors in the corrosion of mild steel in acidic environments. These compounds act as mixed-type inhibitors, with the pyridazine ring actively engaging in chemical interactions with mild steel. The inhibitory efficiency was found to increase with the concentration of these derivatives (Mashuga et al., 2017).

3. Application in Photodynamic Therapy for Cancer

Pyridazin-3-yl derivatives have been used in the synthesis of iron(III) complexes, which demonstrate potential in photodynamic therapy (PDT) for treating breast cancer. These complexes, through their interactions with cancer cells, have shown high anti-proliferation efficiency under light irradiation, suggesting their application in targeted cancer therapies (Zhu et al., 2019).

4. Anticancer Activity

Pyridazin-3-ylmethanamine has been used in the synthesis of various piperazine-2,6-dione derivatives, which were evaluated for their anticancer activity. Certain derivatives exhibited significant anticancer properties against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar et al., 2013).

5. Inhibitors of HCV NS5B Polymerase

Pyridazin-3-yl derivatives have been identified as potent inhibitors of the HCV NS5B polymerase, crucial in the life cycle of the hepatitis C virus. These compounds showed promising inhibitory activities in biochemical assays, suggesting their potential application in antiviral therapies (Ruebsam et al., 2008).

6. Versatile Pharmacophore in Drug Development

Pyridazin-3-yl compounds, particularly pyridazinone, have been explored extensively due to their broad spectrum of pharmacological activities. These compounds have been used in cardiovascular drugs, anti-inflammatory, analgesic, antiulcer, antidiabetic, and antimicrobial agents, underscoring their importance as a versatile pharmacophore in medicinal chemistry (Dubey & Bhosle, 2015).

7. Organic Synthesis and Functional Group Transformations

Pyridazin-3(2H)-one derivatives have been recognized for their utility in organic synthesis, particularly in functional group transformations. Their easy functionalization and diversechemical reactions make them efficient carriers for various important organic reactions, aiding in the synthesis of new drugs and other organic compounds (Kang et al., 2018).

8. Optoelectronic Applications

Research on pyridazine-based donor-acceptor type materials, including pyridazine derivatives, has shown their potential in optoelectronic applications. These materials exhibit strong absorption/emission properties, high thermal stability, and bipolar transport characteristics, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Liu et al., 2017).

9. Aphicidal Properties

Pyridazine derivatives, particularly [6-(3-pyridyl)pyridazin-3-yl]amides, have been discovered to exhibit aphicidal properties. Systematic modifications of these compounds have shown potential in insecticidal potency against various aphid species, indicating their application in pest management (Buysse et al., 2017).

10. Synthesis and Biological Activity of Derivatives

Various pyridazine derivatives, including those with pyridazin-3-yl groups, have been synthesized and tested for their biological activities. These compounds have been explored for antibacterial and antifungal activities, showing effectiveness against several microorganisms. This highlights their potential in developing new antimicrobial agents (Butnariu & Mangalagiu, 2009).

Safety And Hazards

Pyridazin-3-ylmethanamine is associated with several safety hazards. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

pyridazin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-4-5-2-1-3-7-8-5/h1-3H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPGZEVUJXKIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627216
Record name 1-(Pyridazin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazin-3-ylmethanamine

CAS RN

93319-65-4
Record name 1-(Pyridazin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridazin-3-ylmethanamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Wu, J Ai, Q Liu, TT Chen, A Zhao, X Peng… - Bioorganic & medicinal …, 2012 - Elsevier
… Meanwhile, coupling of 4-fluorophenyl substituted [1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine 7g with bromides 6b–f yielded N-substituted piperazines 9a–e in 65–80% yields. …
Number of citations: 39 www.sciencedirect.com

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